N-[1-(3-Methylphenyl)ethenyl]acetamide
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Overview
Description
N-[1-(3-Methylphenyl)ethenyl]acetamide is an organic compound with the molecular formula C11H13NO. It is also known by other names such as m-Acetotoluidide and m-Methylacetanilide . This compound is characterized by the presence of an acetamide group attached to a 3-methylphenyl group via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)ethenyl]acetamide typically involves the reaction of 3-methylacetophenone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Methylphenyl)ethenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- m-Acetotoluidide
- m-Methylacetanilide
- m-Tolylacetamide
- N-Acetyl-3-methylaniline
- Acetotoluide
Uniqueness
N-[1-(3-Methylphenyl)ethenyl]acetamide is unique due to its specific structural features, such as the ethenyl linkage between the acetamide and 3-methylphenyl groups.
Properties
CAS No. |
177750-16-2 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[1-(3-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13) |
InChI Key |
NLVUEOOPDMWEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)NC(=O)C |
Origin of Product |
United States |
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